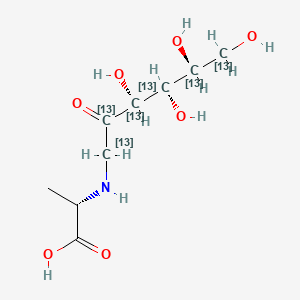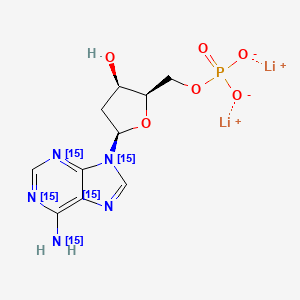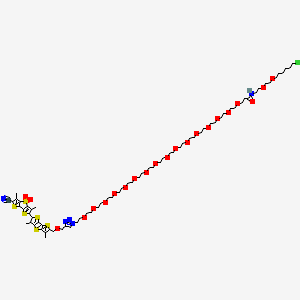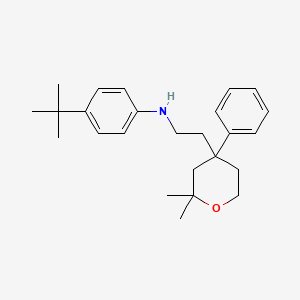
Fructose-alanine-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fructose-alanine-13C6 is a compound where the carbon atoms in the fructose and alanine molecules are labeled with the stable isotope carbon-13. This labeling is particularly useful in scientific research for tracing and quantifying metabolic pathways. The compound is often used as a tracer in metabolic studies due to its stability and the ease with which it can be detected using mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fructose-alanine-13C6 typically involves the incorporation of carbon-13 into the precursor molecules of fructose and alanine. This can be achieved through various synthetic routes, including the use of carbon-13 labeled glucose and subsequent enzymatic or chemical conversion to fructose and alanine. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the labeled compounds.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research use.
Análisis De Reacciones Químicas
Types of Reactions: Fructose-alanine-13C6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the keto groups back to hydroxyl groups.
Substitution: Substitution reactions can occur at the amino group of alanine or the hydroxyl groups of fructose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield keto acids, while reduction can regenerate the original hydroxyl groups.
Aplicaciones Científicas De Investigación
Fructose-alanine-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and fluxes of carbon in various biochemical processes.
Biology: Helps in studying the metabolic fate of fructose and alanine in living organisms.
Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes to ensure the consistency of labeled compounds.
Mecanismo De Acción
The mechanism of action of Fructose-alanine-13C6 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 label allows researchers to track the movement and transformation of the compound through various biochemical reactions. This helps in identifying metabolic intermediates and understanding the dynamics of metabolic networks.
Comparación Con Compuestos Similares
Fructose-alanine-12C6: The non-labeled version of the compound.
L-Phenyl-13C6-alanine: Another carbon-13 labeled amino acid used in similar metabolic studies.
Uniqueness: Fructose-alanine-13C6 is unique due to its dual labeling of both fructose and alanine, making it particularly useful for studying complex metabolic pathways involving both carbohydrates and amino acids. Its stability and ease of detection further enhance its utility in research applications.
Propiedades
Fórmula molecular |
C9H17NO7 |
|---|---|
Peso molecular |
257.19 g/mol |
Nombre IUPAC |
(2S)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17NO7/c1-4(9(16)17)10-2-5(12)7(14)8(15)6(13)3-11/h4,6-8,10-11,13-15H,2-3H2,1H3,(H,16,17)/t4-,6+,7+,8+/m0/s1/i2+1,3+1,5+1,6+1,7+1,8+1 |
Clave InChI |
MJRIHYBPSWPPOI-LAWNBIMSSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)N[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |
SMILES canónico |
CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate](/img/structure/B12369049.png)

![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)



![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)

![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)
![2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid](/img/structure/B12369107.png)

